HL-60 Cell Differentiation: HAG Induces Macrophage-Like Phenotype While Oleoyl Analog Shows No Activity
1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) at 5 μg/mL induced a 10-fold increase in nonspecific esterase activity in HL-60 promyelocytic leukemia cells after 6 days of treatment, producing morphological features characteristic of mononuclear phagocytes [1]. In contrast, 1-O-oleoyl-2-acetyl-rac-glycerol, a structurally related analog differing only in the sn-1 alkyl chain (oleoyl vs. hexadecyl), failed to induce differentiation or inhibit cell growth under identical experimental conditions [1]. This demonstrates that the hexadecyl ether linkage is essential for the differentiation-inducing activity.
| Evidence Dimension | Induction of HL-60 cell differentiation (nonspecific esterase activity) |
|---|---|
| Target Compound Data | 10-fold increase in nonspecific esterase activity after 6 days at 5 μg/mL |
| Comparator Or Baseline | 1-O-oleoyl-2-acetyl-rac-glycerol (oleoyl analog): No detectable differentiation or growth inhibition |
| Quantified Difference | Qualitative difference: active vs. inactive; target compound induces differentiation, comparator does not |
| Conditions | HL-60 human promyelocytic leukemia cells; 6-day incubation; 5 μg/mL concentration |
Why This Matters
Researchers studying ether lipid-mediated differentiation require the hexadecyl-containing HAG specifically, as chain-length variants lack this activity, ensuring experimental reproducibility and avoiding false-negative results.
- [1] McNamara MJC, Schmitt JD, Wykle RL, Daniel LW. 1-O-hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells. Biochem Biophys Res Commun. 1984;122(2):824-830. View Source
